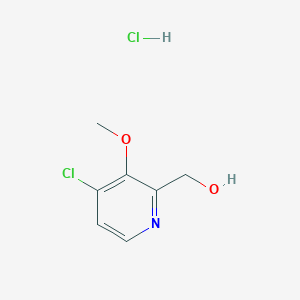

(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride

Numéro de catalogue B8561428

Poids moléculaire: 210.05 g/mol

Clé InChI: WRQWGBUSQXNTIE-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07081534B2

Procedure details

A 1000 ml round-bottom flask is loaded with 67 g (0.319 mol) of 2-hydroxymethyl-3-methoxy-4-chloro-pyridine hydrochloride and 469 ml of toluene. 73 g (0.606 mol) of thionyl chloride are then dropped therein, under stirring and at inner temperature of about 15–25° C. After completion of the addition, the mixture is washed with 35 ml of toluene, keeping the suspension at this temperature for at least 1 hour. After completion of the reaction, approx. 200 ml of solvent are distilled off under vacuum. The suspension, containing 2-chloromethyl-3-methoxy-4-chloro-pyridine, is then subjected to the subsequent step.

Quantity

67 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl.O[CH2:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([Cl:12])[CH:7]=[CH:6][N:5]=1.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[Cl:15][CH2:3][C:4]1[C:9]([O:10][CH3:11])=[C:8]([Cl:12])[CH:7]=[CH:6][N:5]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

67 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.OCC1=NC=CC(=C1OC)Cl

|

|

Name

|

|

|

Quantity

|

469 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

73 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring and at inner temperature of about 15–25° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

WASH

|

Type

|

WASH

|

|

Details

|

the mixture is washed with 35 ml of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for at least 1 hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction, approx. 200 ml of solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled off under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension, containing 2-chloromethyl-3-methoxy-4-chloro-pyridine

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClCC1=NC=CC(=C1OC)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |